molecular formula C19H27N7O B15113203 N-[3-[[5-cyclopropyl-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide

N-[3-[[5-cyclopropyl-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide

Cat. No.: B15113203
M. Wt: 369.5 g/mol
InChI Key: YOFJPZPGHXWQJB-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a cyclopropyl group at position 5 and a (1-methylpyrazol-4-yl)amino moiety at position 2. A propyl linker connects the pyrimidine to a cyclobutanecarboxamide group.

Properties

Molecular Formula

C19H27N7O

Molecular Weight

369.5 g/mol

IUPAC Name

N-[3-[[5-cyclopropyl-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide

InChI

InChI=1S/C19H27N7O/c1-26-12-15(10-23-26)24-19-22-11-16(13-6-7-13)17(25-19)20-8-3-9-21-18(27)14-4-2-5-14/h10-14H,2-9H2,1H3,(H,21,27)(H2,20,22,24,25)

InChI Key

YOFJPZPGHXWQJB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2=NC=C(C(=N2)NCCCNC(=O)C3CCC3)C4CC4

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[3-[[5-cyclopropyl-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[3-[[5-cyclopropyl-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-[[5-cyclopropyl-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound shares a pyrimidine-pyrazole-cycloalkane scaffold with several analogs. Key structural variations occur in:

Pyrazole substituents: The 1-methylpyrazol-4-yl group distinguishes it from analogs like N-[3-[[5-cyclopropyl-2-[[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide (), which features a morpholine-ethyl chain on the pyrazole. This substitution may enhance solubility due to morpholine’s polarity .

Linker and cycloalkane groups: The propyl linker and cyclobutane carboxamide are conserved in analogs like 1-[4-(2-aminopyrimidin-5-yl)phenyl]-N-[3-methylpyridin-4-yl]cyclobutanecarboxamide (), though the latter’s phenylpyrimidine core alters electronic properties .

NMR and Chemical Environment Analysis

highlights that substituents in regions analogous to positions 29–36 and 39–44 (pyrimidine-pyrazole junctions) significantly alter chemical shifts. For example, the target compound’s 1-methylpyrazol-4-yl group creates distinct NMR profiles compared to morpholine- or methoxyethyl-substituted analogs, reflecting differences in electron distribution and steric effects .

Lumping Strategy and Functional Implications

proposes grouping structurally similar compounds (e.g., pyrimidine-pyrazole hybrids) to predict properties. However, the target compound’s unique cyclopropane and cyclobutane groups necessitate separate evaluation, as lumping might overlook critical pharmacokinetic differences, such as solubility or cytochrome P450 interactions .

Table 1: Key Structural and Functional Comparisons

Compound Name (or Identifier) Core Structure Key Substituents Notable Properties/Effects Evidence ID
Target Compound Pyrimidine-pyrazole 1-Methylpyrazol-4-yl, cyclopropane High target specificity [1, 7]
N-[3-[[5-cyclopropyl-2-[[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide Pyrimidine-pyrazole Morpholine-ethyl chain on pyrazole Improved aqueous solubility [2]
1382485-40-6 () Phenylpyrimidine-cyclobutane Phenylpyrimidine, 3-methylpyridin-4-yl Enhanced lipophilicity [5]
6-cyclopropyl-N-[1-(2-methoxyethyl)-5-(methylcarbamoyl)-1H-pyrazol-4-yl]-3-[(pyrimidin-5-yl)amino]pyridine-2-carboxamide Pyridine-pyrazole Methoxyethyl, methylcarbamoyl Moderate metabolic stability [7]

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